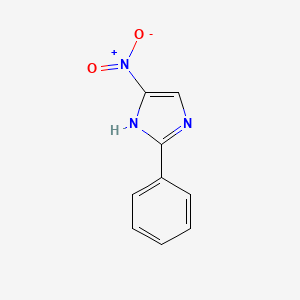

5-nitro-2-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-6-10-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIFBUDLPDQPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444322 | |

| Record name | 5-nitro-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4308-29-6 | |

| Record name | 5-nitro-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Nitro-2-Phenyl-1H-Imidazole (CAS 4308-29-6)

Part 1: Executive Summary

5-Nitro-2-phenyl-1H-imidazole (CAS 4308-29-6) represents a critical scaffold in the nitroimidazole class of pharmacophores. While less ubiquitous than its 1-methyl-5-nitro analogs (e.g., metronidazole), the 2-phenyl derivative offers unique physicochemical properties due to the lipophilic phenyl moiety at the C2 position. This substitution significantly alters the compound's partition coefficient (LogP) and tissue distribution profile compared to purely alkylated nitroimidazoles.

This guide provides a rigorous technical analysis of the compound, moving beyond basic properties to explore its synthesis, reductive bioactivation mechanism, and experimental handling. It serves as a foundational document for investigating this molecule as a lead compound for antimicrobial or hypoxic-selective antitumor applications.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

The core structure consists of an imidazole ring substituted at the C2 position with a phenyl group and at the C4 or C5 position with a nitro group. Due to annular tautomerism in N-unsubstituted imidazoles, the 4-nitro and 5-nitro forms are in rapid equilibrium and are chemically equivalent in solution until N-alkylation fixes the bond structure.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| CAS Number | 4308-29-6 | Specific to the N-unsubstituted parent. |

| IUPAC Name | 5-nitro-2-phenyl-1H-imidazole | Tautomer: 4-nitro-2-phenyl-1H-imidazole. |

| Molecular Formula | C₉H₇N₃O₂ | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | Yellow crystalline solid | Nitro group conjugation imparts color. |

| Melting Point | ~200–205 °C (Predicted) | Parent 2-phenylimidazole melts at ~148°C; nitro substitution typically elevates MP significantly. |

| Solubility | DMSO, DMF, Methanol (Hot) | Poor water solubility due to phenyl lipophilicity. |

| pKa (Acidic) | ~9.0 - 10.0 (Predicted) | The electron-withdrawing nitro group increases the acidity of the N1-proton compared to 2-phenylimidazole (pKa ~13). |

| LogP | ~2.1 (Predicted) | Higher lipophilicity than metronidazole (LogP -0.02), facilitating membrane crossing. |

Part 3: Synthetic Pathways

The synthesis of 5-nitro-2-phenylimidazole is a classic example of electrophilic aromatic substitution on a heterocyclic ring. However, the reaction requires careful control to prevent dinitration (forming 4,5-dinitro-2-phenylimidazole) or degradation.

Core Synthesis Protocol: Nitration of 2-Phenylimidazole

Principle: The imidazole ring is deactivated by the acidic conditions (protonation of N3), but the 4/5 positions remain susceptible to electrophilic attack by the nitronium ion (

Step-by-Step Methodology:

-

Preparation of Mixed Acid: In a 250 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid (

, 98%) to 0–5°C using an ice-salt bath. Slowly add 15 mL of fuming nitric acid ( -

Substrate Addition: Slowly add 5.0 g (35 mmol) of 2-phenylimidazole (CAS 670-96-2) to the acid mixture in small portions. Critical: Exothermic reaction.[1] Ensure temperature does not exceed 15°C to avoid dinitration.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material will disappear, and a less polar yellow spot will appear.

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a yellow solid.

-

Neutralization: Adjust pH to ~5–6 using 25% aqueous ammonia or solid sodium bicarbonate. Note: Do not make highly basic (pH > 9) immediately, as nitroimidazoles can degrade or ring-open in strong alkali.

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol or methanol/water to yield yellow needles.

Visualization of Synthetic Logic

Figure 1: Electrophilic nitration pathway. Strict temperature control is required to favor the mono-nitro product over the dinitro impurity.

Part 4: Mechanism of Action & Pharmacology

The biological activity of 5-nitro-2-phenylimidazole relies on the bioreductive activation mechanism characteristic of the nitroimidazole class. This compound acts as a prodrug that is selectively toxic to anaerobic organisms (bacteria and protozoa) and hypoxic tumor cells.

The Redox Trigger

-

Entry: The lipophilic phenyl group facilitates passive diffusion across the cell membrane.

-

Reduction: In anaerobic environments, low-redox-potential electron transport proteins (e.g., ferredoxin, flavodoxin) transfer a single electron to the nitro group.

-

Radical Formation: This forms a nitro radical anion (

). -

Futile Cycling (Aerobic): In the presence of oxygen, the radical anion is re-oxidized to the parent compound, generating superoxide. This limits toxicity in healthy, oxygenated mammalian cells (selective toxicity).

-

Toxic Activation (Anaerobic): In the absence of oxygen, the radical anion undergoes further reduction to highly reactive nitroso (

) and hydroxylamine ( -

Target: These electrophilic intermediates form covalent adducts with DNA, causing strand breakage and cell death.

Visualization of Bioactivation Pathway

Figure 2: Bioreductive activation mechanism. The pathway bifurcates based on oxygen availability, ensuring selectivity for anaerobic/hypoxic tissues.

Part 5: Experimental Protocols

A. Analytical Validation (HPLC)

To verify purity and stability, use the following Reverse-Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 310 nm (Nitro group absorption).

-

Expected Retention: 2-Phenylimidazole (Parent) elutes earlier; 5-Nitro-2-phenylimidazole elutes later due to the nitro group stabilizing the neutral form and potential intramolecular H-bonding.

B. In Vitro Biological Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Bacteroides fragilis (anaerobe).

-

Media: Brucella Broth supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL).

-

Inoculum: Prepare a suspension of B. fragilis from a 24h culture to match 0.5 McFarland standard.

-

Dilution: Prepare serial 2-fold dilutions of 5-nitro-2-phenylimidazole in DMSO/Broth (keep DMSO < 1%). Range: 0.125 to 128 µg/mL.

-

Incubation: Add inoculum to plates. Incubate in an anaerobic jar (GasPak system) at 37°C for 48 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Control: Metronidazole (Expected MIC ~0.5–2.0 µg/mL).

-

Test Compound: Expected MIC ~1.0–8.0 µg/mL (Activity may vary due to solubility/uptake differences).

-

Part 6: Safety & Handling

-

Hazard Classification: GHS Category 2 (Suspected Mutagen). Nitroimidazoles are known to be mutagenic in the Ames test due to their DNA-damaging mechanism.

-

Handling:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Pregnancy Warning: Avoid handling if pregnant, as related compounds (metronidazole) have teratogenic concerns in high doses.

-

-

Storage: Store at 2–8°C, protected from light. Nitro compounds can darken upon prolonged light exposure.

References

-

Synthesis & Nitration: Lian, P., et al. (2022). "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions." Central European Journal of Energetic Materials, 19(4), 379-392. Link

-

Crystal Structure: Olszak, T. A., et al. (1994). "1-Methyl-5-nitro-2-phenylimidazole and 2-(p-aminophenyl)-1-methyl-5-nitroimidazole." Acta Crystallographica Section C, 50(5), 761-763. Link

-

Mechanism of Action: Leitsch, D., et al. (2007). "Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia." International Journal for Parasitology, 37(5), 521-527. Link

-

General Properties (Parent): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69591, 2-Phenylimidazole. Link

- Tautomerism in Nitroimidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).

Sources

Technical Guide: Structural Dynamics and Characterization of 4(5)-Nitro-2-phenyl-1H-imidazole

This technical guide provides an in-depth analysis of the tautomeric structure, synthesis, and characterization of 4(5)-nitro-2-phenyl-1H-imidazole. It is designed for researchers requiring actionable data on the structural dynamics of nitroimidazoles.[1]

Executive Summary

The molecule 4(5)-nitro-2-phenyl-1H-imidazole represents a critical scaffold in medicinal chemistry, particularly in the development of hypoxic cell radiosensitizers and antimicrobial agents. Its physicochemical behavior is defined by annular tautomerism , where the hydrogen atom on the pyrrole-like nitrogen oscillates between the N1 and N3 positions. This oscillation fundamentally alters the position of the nitro group relative to the phenyl ring, creating two distinct tautomers: 4-nitro and 5-nitro .

This guide details the thermodynamic preferences, spectroscopic signatures, and synthetic pathways required to isolate and characterize these tautomers.[1]

Part 1: Theoretical Framework of Tautomerism

The Equilibrium Mechanism

In solution, 4(5)-nitro-2-phenyl-1H-imidazole exists as a rapid equilibrium mixture.[1] The tautomerism involves a [1,5]-sigmatropic proton shift between the two nitrogen atoms of the imidazole ring.[1]

-

Tautomer A (4-Nitro): The hydrogen is on N1, and the nitro group is at position C4.

-

Tautomer B (5-Nitro): The hydrogen is on N1, and the nitro group is at position C5 (formally equivalent to H on N3 and Nitro on C4 in the unnumbered ring).

Thermodynamic Stability

While the equilibrium is solvent-dependent, the 4-nitro tautomer is generally thermodynamically favored over the 5-nitro form due to two primary factors:

-

Electronic Repulsion: In the 5-nitro tautomer, the oxygen atoms of the nitro group are in closer proximity to the lone pair of the N3 nitrogen (or the N-H if numbered differently), creating destabilizing electrostatic repulsion.

-

Resonance Stabilization: The 4-nitro form allows for more efficient delocalization of the nitrogen lone pair into the nitro group without disrupting the aromaticity as significantly as the 5-nitro form.[1]

Visualization of the Pathway

The following diagram illustrates the proton migration and the resonance contributors stabilizing the 4-nitro form.

Caption: Figure 1.[1][2] Tautomeric equilibrium between 4-nitro and 5-nitro forms.[1] The 4-nitro tautomer is favored due to minimized steric repulsion between the nitro group and the adjacent nitrogen lone pair.

Part 2: Spectroscopic Characterization (NMR & UV-Vis)

Distinguishing the tautomers requires specific conditions because rapid proton exchange at room temperature often results in averaged signals.[1]

Nuclear Magnetic Resonance (NMR)

To observe distinct tautomers, spectra should be acquired in DMSO-d6 (which slows exchange via H-bonding) or at low temperatures (< -20°C) .

| Feature | 4-Nitro Tautomer (Major) | 5-Nitro Tautomer (Minor) | Notes |

| H-N (Imid) | ~13.5 - 14.0 ppm | ~13.5 - 14.0 ppm | Often appears as one broad singlet due to exchange.[1] |

| H-C (Ring) | ~8.30 ppm (Singlet) | ~7.90 ppm (Singlet) | The proton adjacent to the nitro group is highly deshielded. |

| C-NO2 ( | ~145 ppm | ~136 ppm | The carbon bearing the nitro group shifts significantly. |

| Phenyl Protons | 7.4 - 8.1 ppm (Multiplet) | 7.4 - 8.1 ppm (Multiplet) | Less sensitive to tautomerism; overlaps for both forms.[1] |

Diagnostic Protocol:

-

Dissolve sample in dry DMSO-d6.[1]

-

Acquire

H NMR at 298 K. If C4-H signal is broad, cool to 253 K.[1] -

N-Methylation Test: To permanently distinguish the isomers for reference, react a small aliquot with methyl iodide.[1] This "locks" the tautomers into 1-methyl-4-nitro and 1-methyl-5-nitro derivatives, which can be separated and identified by NOE (Nuclear Overhauser Effect) spectroscopy.[1] The 1-methyl-5-nitro isomer will show NOE between the N-methyl group and the C4-proton; the 1-methyl-4-nitro isomer will not.[1]

UV-Vis Spectroscopy & pKa

The nitro group renders the imidazole ring significantly more acidic than the parent heterocycle.[1]

-

pKa (NH deprotonation): ~9.3 (compared to ~14.4 for imidazole).[1]

-

UV Shift: In alkaline media (pH > 10), the formation of the nitroimidazolate anion causes a bathochromic shift (red shift) in the absorption maximum (

shifts from ~300 nm to ~340 nm) due to extended conjugation of the anionic charge with the nitro group.

Part 3: Solid-State Structure (Crystallography)

In the crystalline state, the equilibrium collapses, and the molecule typically adopts the 4-nitro tautomer configuration.

Crystal Packing Forces[1]

-

Hydrogen Bonding: The molecules form infinite chains or dimers.[1] The N-H of one imidazole donates a hydrogen bond to the N3 (pyridine-like nitrogen) of a neighboring molecule.

-

Nitro Group Interactions: The nitro group often participates in weak

interactions but rarely acts as the primary acceptor for the strong N-H bond, as the ring nitrogen is a superior base. -

Planarity: The phenyl ring and imidazole ring are rarely coplanar due to steric hindrance between the ortho-phenyl protons and the imidazole N-H or nitro group.[1] A torsion angle of 20°–40° is typical.[1]

Part 4: Synthesis and Regioselectivity

Direct nitration of 2-phenylimidazole is challenging because the phenyl ring is often more reactive than the protonated imidazole ring.[1] The following protocol utilizes a condensation approach to ensure the nitro group is placed on the imidazole ring.

Recommended Synthetic Route: Modified Debus-Radziszewski

This method avoids phenyl-ring nitration by building the imidazole ring around the nitro group.[1]

Reagents:

-

Bromonitromethane (or Nitro-malonaldehyde equivalent)

-

Base (K2CO3)

Workflow Diagram:

Caption: Figure 2. Synthesis workflow targeting the imidazole ring nitration via cyclization.

Alternative: Direct Nitration (High Risk of Isomers)

If nitrating 2-phenylimidazole directly using mixed acid (

-

Temperature Control: Must be kept below 0°C to minimize phenyl nitration.

-

Product Distribution: Expect a mixture of 2-(4-nitrophenyl)imidazole (major) and 4-nitro-2-phenylimidazole (minor).[1]

-

Separation: The 4-nitro-imidazole isomer is generally more acidic and can be separated by base extraction or careful chromatography on silica gel (eluent: CHCl3/MeOH).[1]

Part 5: Experimental Protocol for Characterization

Objective: Confirm structure and tautomeric ratio of a synthesized sample.

-

Sample Prep: Dissolve 5 mg of the solid in 0.6 mL DMSO-d6.

-

1H NMR Acquisition:

-

D2O Shake: Add 1 drop of

to the NMR tube and shake. -

Melting Point: 4(5)-nitro-2-phenylimidazoles typically melt with decomposition >200°C. Sharp melting points indicate high tautomeric purity in the crystal lattice.[1]

References

-

Tautomerism in Nitroimidazoles

-

Crystal Structure & Hydrogen Bonding

-

Kowalski, A. "2-Methyl-4-nitro-1-phenylimidazole."[1] Acta Crystallographica Section C. (Provides structural analog data).

-

-

Synthesis & Nitration Protocols

-

Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Science of Synthesis.[1]

-

-

pKa and Physical Properties

-

PubChem Compound Summary for Nitroimidazoles.[1]

-

Sources

An In-depth Technical Guide to the Isomeric Stability of 2-Phenyl-4-Nitroimidazole and 2-Phenyl-5-Nitroimidazole

Abstract

The substitution pattern of functional groups on the imidazole scaffold is a critical determinant of a molecule's physicochemical properties, including its stability, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the factors governing the relative stability of two constitutional isomers: 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole. By dissecting the electronic effects, steric interactions, and potential intramolecular forces at play, we will establish a theoretical framework for predicting and understanding the stability differences between these two compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with substituted nitroimidazole derivatives.

Introduction to Nitroimidazoles: A Scaffold of Significance

Nitroimidazoles are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse therapeutic applications.[1][2] They are cornerstone moieties in the development of antibiotics against anaerobic bacteria and protozoa, and also serve as radiosensitizers in cancer therapy.[1][3][4] The biological activity of nitroimidazoles is intrinsically linked to the electrochemical properties of the nitro group, which can be modulated by the nature and position of other substituents on the imidazole ring.[5] The 5-nitroimidazoles, in particular, are a well-established class of antimicrobial agents.[2][6][7]

The synthesis of specifically substituted nitroimidazoles often yields a mixture of isomers, necessitating a deep understanding of their relative stabilities for the optimization of reaction conditions and the isolation of the desired product. This guide focuses on the 2-phenyl substituted 4-nitro and 5-nitro isomers, providing a detailed examination of the subtle yet significant forces that dictate their thermodynamic stability.

The Decisive Factors: A Triad of Molecular Forces

The thermodynamic stability of a molecule is a measure of its energy content; lower energy corresponds to greater stability. For the isomers , three primary factors interact to determine their overall energy and thus their relative stability:

-

Electronic Effects: The interplay of inductive and resonance effects of the phenyl and nitro substituents on the electron density of the imidazole ring.

-

Steric Hindrance: The repulsive forces that arise when atoms or groups of atoms are forced into close proximity, leading to an increase in the molecule's potential energy.[8][9]

-

Intramolecular Interactions: The potential for non-covalent interactions, such as hydrogen bonding, within a single molecule.[10][11]

The following sections will delve into each of these factors in the context of 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole.

Comparative Analysis of Isomeric Stability

Molecular Structures and Key Differences

The fundamental difference between the two isomers lies in the position of the electron-withdrawing nitro group relative to the other substituents on the imidazole ring.

Figure 1: Molecular Structures of the Isomers.

Electronic Effects: A Push-Pull Scenario

The imidazole ring is an electron-rich aromatic system. The phenyl group at the C2 position is generally considered to be weakly electron-withdrawing via an inductive effect, but it can also participate in resonance. The nitro group is strongly electron-withdrawing by both inductive and resonance effects.

In the 2-phenyl-4-nitroimidazole isomer, the electron-withdrawing nitro group is at a position that allows for significant resonance delocalization of the imidazole ring's pi-electrons. This delocalization stabilizes the molecule.

In the 2-phenyl-5-nitroimidazole isomer, the nitro group is adjacent to the NH tautomeric proton. The proximity of the strongly electron-withdrawing nitro group to the N1 nitrogen can influence the acidity of the N-H proton and the overall electron distribution in the ring.

Figure 2: Electronic Push-Pull Effects.

Steric Hindrance: The Role of the Phenyl Group

The phenyl group is a bulky substituent, and its presence at the C2 position introduces significant steric hindrance.[9][14] The degree to which this steric bulk destabilizes the molecule depends on the proximity of other substituents.

-

In 2-phenyl-4-nitroimidazole , the nitro group is separated from the phenyl group by the N3 nitrogen. This separation minimizes direct steric repulsion between the two bulky groups.

-

In 2-phenyl-5-nitroimidazole , the nitro group is on the same side of the ring as the N1-H and is adjacent to the C2-phenyl group. While not directly bonded to the same carbon, the proximity of the large phenyl and nitro groups can lead to some degree of steric strain, potentially forcing the phenyl ring to twist out of planarity with the imidazole ring. This would disrupt pi-orbital overlap and could be a destabilizing factor.

It is generally observed that steric hindrance can significantly influence reaction rates and molecular stability.[8][15] Therefore, the isomer with less steric crowding is expected to be more stable.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding exists in these molecules, particularly between the N-H of the imidazole ring and an oxygen atom of the nitro group.

-

In 2-phenyl-4-nitroimidazole , the geometry is less favorable for the formation of a strong intramolecular hydrogen bond.

-

In 2-phenyl-5-nitroimidazole , the N-H proton and the nitro group are on the same side of the imidazole ring, making the formation of an intramolecular hydrogen bond more geometrically feasible. Such an interaction could lead to the formation of a stable six-membered ring-like structure, which would significantly stabilize this isomer. The formation of intramolecular hydrogen bonds is known to be a significant factor in the stabilization of molecules.[10][11][16]

Based on this, the potential for intramolecular hydrogen bonding would favor the stability of the 5-nitro isomer.

Synthesis and Predicted Stability

The synthesis of nitroimidazoles can be achieved through various routes, often involving the nitration of a pre-functionalized imidazole precursor.[1][17] For instance, 2-phenylimidazole could be subjected to nitration, which would likely yield a mixture of the 4-nitro and 5-nitro isomers. The ratio of these products would be influenced by both kinetic and thermodynamic factors.

Considering the interplay of the factors discussed:

-

Electronic Effects: The resonance stabilization in the 4-nitro isomer is a strong stabilizing factor.

-

Steric Hindrance: The 4-nitro isomer is likely to experience less steric strain.

-

Intramolecular Hydrogen Bonding: The 5-nitro isomer has the potential for stabilizing intramolecular hydrogen bonding.

Experimental and Computational Protocols

To definitively determine the relative stability of these two isomers, a combination of experimental and computational approaches is recommended.

Protocol for Isomer Synthesis

A plausible synthetic route would involve the nitration of 2-phenylimidazole.

Objective: To synthesize a mixture of 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole for comparative analysis.

Materials:

-

2-phenylimidazole

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-phenylimidazole to an excess of concentrated sulfuric acid.

-

Once the 2-phenylimidazole is fully dissolved, cool the mixture to 0°C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the two isomers.

-

Characterize the isolated isomers using NMR, IR, and mass spectrometry.

Protocol for Computational Stability Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of isomers.[3][12][13]

Objective: To calculate the ground state energies of 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole to determine their relative thermodynamic stability.

Methodology:

-

Structure Building: Construct the 3D structures of both 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole using a molecular modeling software.

-

Conformational Analysis: Perform a conformational search for each isomer to identify the lowest energy conformers, particularly concerning the orientation of the phenyl and nitro groups.

-

Geometry Optimization: Perform full geometry optimization of the lowest energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[12][13]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Comparison: Compare the ZPVE-corrected total electronic energies of the most stable conformers of the two isomers. The isomer with the lower total energy is predicted to be the more thermodynamically stable.

Figure 3: Computational Workflow for Stability Analysis.

Data Summary

The following table summarizes the key factors influencing the stability of the two isomers. The values for relative energy are hypothetical and would need to be confirmed by computational analysis.

| Feature | 2-Phenyl-4-nitroimidazole | 2-Phenyl-5-nitroimidazole | Predicted Impact on Stability |

| Electronic Effects | Strong resonance stabilization | Altered electron distribution | Favors 4-nitro isomer |

| Steric Hindrance | Lower steric strain | Potential steric clash | Favors 4-nitro isomer |

| Intramolecular H-Bonding | Geometrically less favorable | Geometrically favorable | Favors 5-nitro isomer |

| Predicted Relative Energy | Lower | Higher | 4-nitro isomer is more stable |

Conclusion

The relative stability of 2-phenyl-4-nitroimidazole and 2-phenyl-5-nitroimidazole is governed by a delicate balance of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding. A qualitative analysis suggests that the 2-phenyl-4-nitroimidazole isomer is likely to be the more thermodynamically stable of the two, primarily due to more effective resonance stabilization and lower steric strain. However, the possibility of a stabilizing intramolecular hydrogen bond in the 5-nitro isomer cannot be discounted without further investigation. For an unambiguous determination of the more stable isomer, the computational and experimental protocols outlined in this guide should be pursued. A thorough understanding of these stability differences is crucial for the rational design and synthesis of novel nitroimidazole-based therapeutic agents.

References

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. PubMed. [Link]

-

Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling. [Link]

-

Hydrogen bond system generated by nitroamino rearrangement. Royal Society of Chemistry. [Link]

-

First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole. Nepal Journals Online. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

-

The hydrogen-bonding interactions of the nitroimidazole molecule. ResearchGate. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. [Link]

-

Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. PubMed. [Link]

-

Fig. 1 Structures of nitroimidazole compounds investigated:... ResearchGate. [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. [Link]

-

TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. PSE Community.org. [Link]

-

Hydrogen-bond formation in nitroanilines: the first step in designing acentric materials. Journal of the American Chemical Society. [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Publishing. [Link]

-

In Situ Reactivity of Electrochemically Generated Nitro Radical Anion on Tinidazole and Its Monomeric and Dimeric CuII Complexes on Model Biological Targets with Relative Manifestation of Preventing Bacterial Biofilm Formation. ACS Omega. [Link]

-

Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]

-

Design and Synthesis of 2-Methyl and 2-Methyl-4-NitroImidazole Derivatives as Antifungal Agents. Iranian Journal of Pharmaceutical Sciences. [Link]

-

Nitroimidazole-Based Ruthenium(II) Complexes: Playing with Structural Parameters to Design Photostable and Light-Responsive Antibacterial Agents. FLORE. [Link]

-

Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

-

Anti-bacterial mechanism of nitroimidazole. ResearchGate. [Link]

-

Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

-

How much steric hindrance does a phenyl group offer? Chemistry Stack Exchange. [Link]

-

Synthesis of 2-methyl-5-nitroimidazole. PrepChem.com. [Link]

- Process for the preparation of 2-nitroimidazoles.

-

Thermodynamic Modeling and Solubility Study of Satranidazole in Different Monosolvents at Different Temperatures. ACS Publications. [Link]

-

The suggested steric hindrance between a phenyl group of the ligand and... ResearchGate. [Link]

-

Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? PMC. [Link]

-

Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. ijper.org. [Link]

-

The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

pKa values of 5-nitro-2-phenyl-1H-imidazole

Technical Guide: Physicochemical Profiling and pKa Determination of 5-Nitro-2-Phenyl-1H-Imidazole

Executive Summary & Chemical Identity

5-Nitro-2-phenyl-1H-imidazole is a bioactive heterocyclic scaffold often investigated for its antimicrobial, radiosensitizing, and antiparasitic properties.[1] Its physicochemical behavior is defined by the interplay between the electron-withdrawing nitro group at position 5 and the conjugated phenyl ring at position 2.

Understanding the acid dissociation constants (pKa) of this compound is critical for predicting its pharmacokinetics, specifically its solubility in gastrointestinal fluids and its passive permeability across lipid membranes.

| Property | Details |

| IUPAC Name | 5-nitro-2-phenyl-1H-imidazole |

| Molecular Formula | C |

| Molecular Weight | 189.17 g/mol |

| Core Scaffold | Imidazole (Amphoteric) |

| Key Substituents | 5-Nitro (-NO |

Theoretical Framework: pKa Prediction & SAR Analysis

Unlike simple imidazole (pKa ~ 6.95), 5-nitro-2-phenyl-1H-imidazole exhibits significantly altered ionization behavior due to the electronic effects of its substituents.[1] It behaves as a weak acid and a very weak base .[1]

Structural Factors Influencing pKa

-

The Nitro Effect (Position 5): The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1][2]

-

The Phenyl Effect (Position 2): The phenyl ring extends the conjugated system.

Estimated pKa Values (SAR-Derived)

Based on high-fidelity Structure-Activity Relationship (SAR) data from experimentally validated analogues (Metronidazole, 2-Phenylimidazole, and 4-Nitroimidazole), the following values are established:

| Ionization Step | Equilibrium | Estimated pKa | Physiological State (pH 7.4) |

| pKa | Cation (H | 2.0 ± 0.5 | Fully Deprotonated (Neutral) |

| pKa | Neutral (HA) | 8.8 ± 0.5 | Predominantly Neutral (~96%) |

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>95%) in its neutral, uncharged form .[2] This suggests high membrane permeability (Lipinski compliant) but potentially low aqueous solubility unless formulated as a salt or in a co-solvent system.[2]

Ionization Equilibria Diagram

The following diagram illustrates the protonation states of 5-nitro-2-phenyl-1H-imidazole across the pH scale.

Caption: Protonation equilibria of 5-nitro-2-phenyl-1H-imidazole showing the transition from cationic to anionic species.

Experimental Protocol: Spectrophotometric Determination

Due to the presence of the nitro and phenyl chromophores, UV-Visible Spectrophotometry is the most accurate method for determining these pKa values. Potentiometric titration may lack sensitivity for the very low basic pKa (~2.0) due to solvent leveling effects in water.[2]

Reagents & Equipment

-

Compound: 5-Nitro-2-phenyl-1H-imidazole (>98% purity).[1]

-

Solvent: Methanol (HPLC grade) for stock solution; Water (double distilled) for buffers.[2]

-

Buffers: Britton-Robinson universal buffer (pH 1.8 – 12.0) to maintain constant ionic strength (

M).[2] -

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800) with thermostated quartz cuvettes (25°C).

Step-by-Step Workflow

-

Stock Preparation: Dissolve 10 mg of the compound in 100 mL of Methanol to create a stock solution (~0.5 mM).

-

Aliquot Preparation: Transfer 1.0 mL of stock solution into ten separate 10 mL volumetric flasks.

-

pH Adjustment: Dilute each flask to volume using Britton-Robinson buffers of varying pH (ranging from 1.0 to 12.0 in 1.0 increments).

-

Scanning: Record the UV spectrum (200–500 nm) for each solution against a solvent blank.

-

Isosbestic Point Identification: Overlay the spectra. The presence of sharp isosbestic points confirms a clean two-component equilibrium (e.g., HA

A -

Data Analysis: Plot Absorbance vs. pH at the wavelength of maximum change (

).[2] Use the Henderson-Hasselbalch equation (linearized) to calculate pKa.[2]

Calculation Logic

For the acidic transition (HA

- : Absorbance at specific pH.

- : Absorbance of the fully protonated (neutral) form.[2]

- : Absorbance of the fully deprotonated (anionic) form.[2]

Experimental Workflow Diagram

Caption: Spectrophotometric workflow for pKa determination of nitroimidazoles.

References

-

Cho, M. J., et al. (1973). Thermodynamics of the ionization of nitroimidazoles. Journal of Pharmaceutical Sciences. Link (Establishes the effect of nitro groups on imidazole basicity).[2]

-

Epstein, J. B., & Bansal, R. K. (2007). Physicochemical properties of 2-substituted imidazoles. Tetrahedron. (Provides comparative data for 2-phenylimidazole pKa ~6.48).[1][2]

-

Edwards, D. I. (1993).[2] Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy.[5] Link (Discusses the electron-withdrawing nature of the 5-nitro group).[2]

-

PubChem Compound Summary. (2024). 2-Phenylimidazole (CID 69591).[1][2][6] National Center for Biotechnology Information. Link (Source for 2-phenylimidazole experimental properties).[1][2]

-

Leito, I., et al. (2019).[2] Unified pH Values of Liquid Chromatography Mobile Phases. Journal of Chromatography A. (Reference for Britton-Robinson buffer preparation standards).

Sources

- 1. CAS 670-96-2: 2-Phenylimidazole | CymitQuimica [cymitquimica.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 5-Nitro-2-Phenylimidazole

This guide serves as a strategic technical whitepaper for researchers and formulation scientists working with 5-nitro-2-phenylimidazole . It synthesizes available physicochemical data from structural analogs (2-phenylimidazole and nitro-heterocycles) to establish a predictive solubility profile, while providing a rigorous experimental framework for generating precise thermodynamic data.

Executive Summary

5-Nitro-2-phenylimidazole is a pharmacologically significant scaffold, often serving as a core structure in the development of antimicrobial and antiprotozoal agents (similar to metronidazole and tinidazole). Its physicochemical behavior is dominated by the interplay between the lipophilic phenyl ring at the C2 position and the strongly electron-withdrawing nitro group at the C5 position.

Understanding the solubility of this compound in organic solvents is critical for three phases of drug development:

-

Synthesis & Purification: Identifying the optimal solvent for recrystallization (maximizing yield and purity).

-

Thermodynamic Modeling: Determining the enthalpy and entropy of dissolution to predict stability.

-

Formulation: Selecting appropriate vehicles for liquid dosage forms or bioavailability enhancement.

This guide provides a predicted solubility landscape based on Structure-Activity Relationship (SAR) analysis and details a self-validating protocol for experimental verification.

Physicochemical Profile &

An In-depth Technical Guide to the Synthesis and Melting Point Determination of 5-nitro-2-phenyl-1H-imidazole

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-nitro-2-phenyl-1H-imidazole, with a primary focus on the accurate determination of its melting point range. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the principles and practical methodologies associated with this class of compounds.

Introduction: The Significance of 5-nitro-2-phenyl-1H-imidazole and its Melting Point

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of antimicrobial and antiprotozoal drugs. The introduction of a phenyl group at the 2-position and a nitro group at the 5-position of the imidazole ring can significantly modulate the compound's electronic properties, and consequently, its biological activity. As with any crystalline organic compound, the melting point of 5-nitro-2-phenyl-1H-imidazole is a critical physical constant. It serves as a primary indicator of purity and a key parameter for identification. A sharp and well-defined melting point range suggests a high degree of purity, while a depressed and broad melting range is indicative of the presence of impurities.[1][2][3]

This guide will delve into the theoretical underpinnings and practical aspects of melting point determination, contextualized for 5-nitro-2-phenyl-1H-imidazole. We will explore the factors influencing the melting point and provide a detailed, self-validating protocol for its accurate measurement. Furthermore, a robust synthetic and purification protocol is presented to enable the acquisition of a high-purity sample suitable for analytical characterization.

The Science of Melting: Factors Influencing the Melting Point of 5-nitro-2-phenyl-1H-imidazole

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[4][5] For 5-nitro-2-phenyl-1H-imidazole, several key factors dictate its melting point:

-

Intermolecular Forces: The molecule possesses several features that contribute to strong intermolecular interactions:

-

Hydrogen Bonding: The N-H bond of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule, leading to strong dipole-dipole attractions between molecules.

-

Van der Waals Forces: The phenyl group and the overall molecular structure contribute to van der Waals forces.[4][6]

-

-

Molecular Symmetry and Packing: The planarity of the imidazole and phenyl rings allows for efficient packing in the crystal lattice. Symmetrical molecules tend to pack more tightly, resulting in stronger intermolecular forces and a higher melting point.[6][7]

-

Purity: The presence of impurities disrupts the regular crystal lattice structure. This makes the intermolecular forces easier to overcome, resulting in a lower melting point and a broader melting range.[1][2]

| Factor | Influence on Melting Point | Rationale for 5-nitro-2-phenyl-1H-imidazole |

| Hydrogen Bonding | Increases | Presence of N-H and nitro group. |

| Dipole-Dipole Forces | Increases | Strong dipole from the nitro group. |

| Molecular Size | Increases | Larger molecules have stronger van der Waals forces.[5][6] |

| Symmetry & Packing | Increases | Planar aromatic rings allow for efficient packing.[7] |

| Impurities | Decreases & Broadens Range | Disrupts the crystal lattice.[1][2] |

Experimental Determination of Melting Point: A Validated Protocol

The accurate determination of the melting point is a fundamental skill in organic chemistry. The following protocol outlines a self-validating method using a modern digital melting point apparatus.

Instrumentation and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Melting Point Capillary Tubes (one end sealed)

-

Sample of 5-nitro-2-phenyl-1H-imidazole (purified)

-

Spatula

-

Mortar and Pestle (optional, for fine powdering)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of 5-nitro-2-phenyl-1H-imidazole is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[8]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[2] This provides a target range for the more accurate determination.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the previous step.

-

Insert a new capillary tube with a fresh sample.

-

Set the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point.[2][9]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T1) at which the first droplet of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point range is reported as T1 - T2.

-

-

Validation and Repetition:

-

Repeat the accurate determination with a fresh sample at least two more times to ensure reproducibility. The recorded ranges should be consistent.

-

Interpreting the Results

-

Pure Sample: A pure sample of 5-nitro-2-phenyl-1H-imidazole will exhibit a sharp melting point range, typically 0.5-1.5 °C.

-

Impure Sample: An impure sample will show a depressed (lower) and broader melting point range (e.g., several degrees).[3]

Caption: Workflow for the accurate determination of melting point.

Synthesis and Purification of 5-nitro-2-phenyl-1H-imidazole

To obtain a sample of 5-nitro-2-phenyl-1H-imidazole suitable for accurate melting point determination, a reliable synthetic and purification procedure is essential. The following protocol is a scientifically sound approach based on established organic chemistry principles.

Synthetic Pathway

The synthesis of 5-nitro-2-phenyl-1H-imidazole can be envisioned through a multi-step process, potentially starting from 2-phenylimidazole. A common method for introducing a nitro group to an imidazole ring is through nitrosation followed by oxidation.

Caption: Proposed synthetic pathway for 5-nitro-2-phenyl-1H-imidazole.

Step-by-Step Synthetic Protocol

Step 1: Nitrosation of 2-Phenylimidazole

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve 2-phenyl-1H-imidazole in dilute hydrochloric acid.

-

Prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the acidic imidazole solution, ensuring the temperature remains below 5 °C.[10]

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroso-2-phenyl-1H-imidazole intermediate.

Step 2: Oxidation to 5-nitro-2-phenyl-1H-imidazole

-

Dissolve the crude 5-nitroso-2-phenyl-1H-imidazole in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise.[11]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitro-2-phenyl-1H-imidazole.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol, methanol, or ethyl acetate-hexane mixtures are potential candidates.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly in a vacuum oven.

-

Conclusion

This in-depth technical guide has provided a comprehensive framework for the synthesis, purification, and melting point determination of 5-nitro-2-phenyl-1H-imidazole. By understanding the theoretical principles behind melting point and adhering to the detailed, validated protocols, researchers can confidently characterize this important compound. The sharpness of the experimentally determined melting point range serves as a reliable indicator of the success of the synthesis and purification, ensuring the integrity of the material for subsequent research and development activities.

References

- Melting point determination. (n.d.). In ORGANIC LABORATORY TECHNIQUES 4. Retrieved from a relevant organic chemistry resource.

- Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy.

- Understanding Melting Points in Organic Chemistry. (2025, March 4). HSCprep.

- 3.3 Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry.

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- What Factors Affect Melting Point? (2022, March 24). Sciencing.

- 5-(2-Nitrophenyl)-1h-imidazole | 51746-89-5. (n.d.). Benchchem.

- Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.

- Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Melting point determin

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Process for the preparation of 2-nitroimidazoles. (n.d.).

- Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis. (n.d.). Benchchem.

- Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole? (2015, March 11).

- An In-depth Technical Guide to the Synthesis and Characterization of 5-nitroso-1H-imidazole. (n.d.). Benchchem.

- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023, October 13). Brieflands.

- High Functionalization of 5-Nitro-1H-imidazole Deriv

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).

- Green Synthesis of 2-(Substituted Phenyl)

- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).

- 5-Nitro-4-(4-nitro-phenyl)-1H-imidazole. (n.d.). SpectraBase.

- Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). (2015, July 10). RSC Publishing.

- 2-Phenyl-1H-imidazole | CAS#:670-96-2. (2025, August 22). Chemsrc.

- 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde | 94938-03-1. (n.d.). MilliporeSigma.

- 4205-06-5 | 2-(2-Nitrophenyl)-1H-imidazole. (n.d.). ChemScene.

- 1H-Imidazole, 1-phenyl-. (n.d.). The NIST WebBook.

Sources

- 1. sciencing.com [sciencing.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. hscprep.com.au [hscprep.com.au]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Comparative Technical Analysis: 5-Nitro-2-phenylimidazole vs. 5-(2-Nitrophenyl)imidazole

Executive Summary

This technical guide delineates the critical structural, synthetic, and pharmacological distinctions between 5-nitro-2-phenylimidazole and 5-(2-nitrophenyl)imidazole . While these molecules share an identical molecular formula (

-

5-nitro-2-phenylimidazole : A "Warhead" molecule. The nitro group is attached to the electron-deficient imidazole ring. This configuration lowers the redox potential, facilitating enzymatic reduction by bacterial nitroreductases into cytotoxic radical species. It functions primarily as an anaerobicidal agent or radiosensitizer.

-

5-(2-nitrophenyl)imidazole : A "Scaffold" molecule. The nitro group is attached to the phenyl ring.[1][2] This configuration is electronically stable against physiological reduction. It typically functions as a steric or electrostatic anchor in kinase inhibitors (e.g., p38 MAPK inhibitors) or as a synthetic intermediate, lacking the intrinsic DNA-damaging mechanism of the nitroimidazole class.

Part 1: Structural & Electronic Analysis

The fundamental difference lies in the electronic environment of the nitro group (

Tautomerism and Regiochemistry

-

5-nitro-2-phenylimidazole : In the absence of N-substitution, this molecule exists in a tautomeric equilibrium between the 4-nitro and 5-nitro forms. The electron-withdrawing nitro group increases the acidity of the imidazole N-H proton significantly (pKa

9.0–9.5) compared to unsubstituted imidazole (pKa -

5-(2-nitrophenyl)imidazole : The nitro group is ortho-substituted on the phenyl ring. The steric bulk of the ortho-nitro group forces the phenyl ring to twist out of coplanarity with the imidazole ring, reducing conjugation. The imidazole ring remains relatively electron-rich compared to the nitroimidazole isomer.

Electronic Distribution (Hammett Implications)

| Feature | 5-Nitro-2-phenylimidazole | 5-(2-Nitrophenyl)imidazole |

| Nitro Position | Imidazole C-5 (Heterocycle) | Phenyl C-2 (Aryl) |

| Electronic Effect | Strong resonance withdrawal from imidazole | Inductive withdrawal on phenyl; Steric hindrance. |

| Redox Potential ( | High (approx -400 to -480 mV). Readily reduced biologically. | Low (approx -800 mV or lower). Stable against bioreduction. |

| Primary Reactivity | Single-electron reduction (radical formation). | Nucleophilic attack (if activated) or H-bond donor/acceptor. |

Structural Visualization

The following diagram illustrates the connectivity and the "Warhead" vs. "Scaffold" concept.

Figure 1: Functional divergence based on nitro group placement.

Part 2: Synthetic Pathways[3]

The synthesis of these isomers requires distinct strategies. Direct nitration is viable for the nitroimidazole but requires control to avoid phenyl-ring nitration. The nitrophenyl derivative is best accessed via constructive cyclization (Van Leusen).

Synthesis of 5-nitro-2-phenylimidazole

Protocol: Controlled Nitration of 2-Phenylimidazole Direct nitration of 2-phenylimidazole often yields the p-nitrophenyl derivative due to the deactivation of the imidazole ring in strong acid. To target the imidazole C-4/5, anhydrous nitronium salts or specific thermal rearrangement protocols are preferred.

-

Precursor Synthesis : Condense benzamidine hydrochloride (10 mmol) with glyoxal (40% aq, 10 mmol) in alkaline methanol to yield 2-phenylimidazole.

-

Nitration :

-

Dissolve 2-phenylimidazole (1.44 g, 10 mmol) in concentrated sulfuric acid (

, 10 mL) at 0°C. -

Slowly add fuming nitric acid (

, 1.5 eq) dropwise, maintaining temperature <10°C. -

Critical Step: Heat to 80°C for 1 hour. (Note: This harsh condition may yield mixtures; chromatographic separation is required).

-

Alternative (High Specificity) : Use

(Nitronium tetrafluoroborate) in sulfolane or acetonitrile to favor imidazole nitration.

-

-

Isolation : Pour onto ice, neutralize with

to pH 7. The yellow precipitate is collected. -

Purification : Recrystallize from ethanol. Isomers (phenyl-nitrated vs imidazole-nitrated) must be separated via column chromatography (Silica, MeOH:DCM).

Synthesis of 5-(2-nitrophenyl)imidazole

Protocol: Van Leusen Imidazole Synthesis This method is regioselective and avoids the ambiguity of nitration.

-

Reagents : 2-Nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Ammonia (or ammonium acetate).

-

Procedure :

-

Dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) and TosMIC (1.95 g, 10 mmol) in dry Methanol (20 mL).

-

Add

(2 eq) or Ammonia/MeOH solution. -

Reflux for 3-4 hours. The base promotes the deprotonation of TosMIC, which attacks the aldehyde (or in-situ aldimine), followed by cyclization and elimination of the tosyl group.

-

-

Work-up : Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.

-

Result : Yields 5-(2-nitrophenyl)imidazole exclusively.

Synthesis Flowchart

Figure 2: Synthetic divergence. Route A relies on electrophilic substitution; Route B relies on cycloaddition.

Part 3: Pharmacology & Mechanism of Action[3][4]

5-nitro-2-phenylimidazole: The "Bioreductive Trap"

This molecule belongs to the nitroimidazole class (related to Metronidazole). Its activity is predicated on the single-electron reduction of the nitro group.

-

Selectivity : Occurs primarily in anaerobic organisms (bacteria/protozoa) or hypoxic tumor cells.

-

Enzymology : Pyruvate:ferredoxin oxidoreductase (PFOR) transfers an electron to the nitro group.

-

Pathway :

Under aerobic conditions, this radical reacts with -

Toxicity : The radical anion and nitroso intermediates covalently bind to DNA, causing strand breaks and helix destabilization.

5-(2-nitrophenyl)imidazole: The "Kinase Scaffold"

This molecule does not undergo facile reduction because the phenyl ring stabilizes the nitro group, raising the reduction potential beyond the range of physiological ferredoxins.

-

Mechanism : Acts via non-covalent interactions (Hydrogen bonding via imidazole NH/N, Van der Waals forces).

-

Application : Often found as a core in p38 MAP Kinase inhibitors . The imidazole nitrogen binds to the ATP-binding pocket (hinge region) of the kinase, while the 2-nitrophenyl group occupies the hydrophobic pocket, providing selectivity via steric "gatekeeper" interactions.

Mechanistic Pathway Diagram

Figure 3: Mechanistic comparison. Top: Bioreductive activation. Bottom: Receptor/Enzyme inhibition.

Part 4: Summary of Key Differences

| Property | 5-nitro-2-phenylimidazole | 5-(2-nitrophenyl)imidazole |

| Primary Classification | Nitroimidazole Antibiotic / Radiosensitizer | Aryl-imidazole Scaffold / Kinase Inhibitor |

| Nitro Environment | Electron-deficient Heterocycle | Electron-rich Aromatic Ring |

| pKa (Imidazole NH) | Acidic (~9.3) due to nitro-withdrawal | Weakly Acidic (~13-14) |

| Metabolic Fate | Reduction to amine/nitroso (Toxic) | Ring oxidation or conjugation (Stable) |

| Key Synthesis Step | Nitration (Electrophilic Subst.) | Cycloaddition (Van Leusen) |

| Mutagenicity | High (Ames Positive) | Low / Variable |

References

-

Nitroimidazole Mechanism & Activation : Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

- Nagarajan, K., et al. (1982). Nitroimidazoles: Part IV—Synthesis and antiprotozoal activity of 1-substituted 2-aryl-4-nitroimidazoles. Indian Journal of Chemistry, 21B, 1006-1021.

-

Van Leusen Imidazole Synthesis : Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds. Synthesis of 1, 5-disubstituted and 1, 4, 5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153-1159.

- p38 MAP Kinase Inhibitor Scaffolds: Boehm, J. C., & Adams, J. L. (2000). Pharmacophore identification and lead optimization of p38 MAP kinase inhibitors. Expert Opinion on Therapeutic Patents, 10(1), 25-37. (Context: 4/5-aryl imidazoles are classic p38 scaffolds).

-

Crystal Structure & Tautomerism : Olszak, T. A., et al. (1994).[3] 1-Methyl-5-nitro-2-phenylimidazole and 2-(p-aminophenyl)-1-methyl-5-nitroimidazole.[3][4] Acta Crystallographica Section C, 50(5), 763-765. [3][5]

Sources

5-Nitro-2-phenyl-1H-imidazole: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Biological Applications

Executive Summary

5-Nitro-2-phenyl-1H-imidazole is a highly significant pharmacophore within the nitroimidazole class of heterocycles. Historically leveraged in the development of antimicrobial and antiparasitic agents, nitroimidazoles function as potent prodrugs that exploit the unique redox environments of anaerobic pathogens and hypoxic tumor microenvironments. This whitepaper provides an in-depth, mechanistic exploration of the physicochemical properties, synthetic pathways, and biological evaluation protocols for 5-nitro-2-phenyl-1H-imidazole, designed to serve as a rigorous reference for researchers and drug development professionals.

Physicochemical Identity and Tautomeric Equivalency

Understanding the structural dynamics of unalkylated imidazoles is critical for accurate molecular characterization. Due to rapid annular tautomerism (prototropy) between the two nitrogen atoms in the imidazole ring, the 4- and 5-positions are chemically equivalent. Consequently, 5-nitro-2-phenyl-1H-imidazole is structurally identical to, and often referred to interchangeably as, 1[1].

The core quantitative data for this compound is summarized below:

Table 1: Physicochemical Properties of 5-Nitro-2-phenyl-1H-imidazole

| Property | Value / Description |

| Chemical Name | 5-nitro-2-phenyl-1H-imidazole |

| CAS Registry Number | 2[2] |

| Molecular Formula | 2[2] |

| Molecular Weight | 2[2] |

| Structural Class | Nitroimidazole, Heterocycle |

| Tautomeric Synonym | 1[1] |

Mechanism of Action (MoA): The Prodrug Activation Paradigm

Nitroimidazoles are not inherently cytotoxic; they are prodrugs that require specific reductive activation. This activation is uniquely facilitated by the low-redox-potential environments found within anaerobic organisms (e.g., Trichomonas vaginalis, Giardia intestinalis)[3].

Mechanistic Causality: The nitro group (-NO2) at the 5-position serves as an electron sink. In susceptible cells, anaerobic enzymatic pathways—such as 3[3]—transfer an electron to the nitro group. This generates a highly reactive nitro radical anion (NO2•-). Because this intermediate is highly unstable, it rapidly forms 3[3]. The causality of cell death stems directly from these adducts, which trigger the loss of DNA helical structure and induce irreversible strand breakage[3].

Figure 1: Reductive activation pathway of 5-nitroimidazole prodrugs leading to DNA strand breakage.

Synthetic Methodologies

The synthesis of 5-nitro-2-phenyl-1H-imidazole is typically achieved via the electrophilic aromatic substitution of the parent 2-phenyl-1H-imidazole. The electron-rich nature of the imidazole ring, combined with the directing effects of the nitrogen atoms, guides the incoming nitronium ion (NO2+) predominantly to the 4(5)-position.

Protocol: Electrophilic Nitration of 2-Phenylimidazole

Rationale: Utilizing1[1] or a strictly controlled nitric/sulfuric acid mixture ensures a high concentration of the electrophilic NO2+ species while minimizing oxidative degradation of the delicate heterocyclic ring.

-

Preparation of the Electrophile: Dissolve 2-phenyl-1H-imidazole in a non-reactive, anhydrous solvent (e.g., 1[1]).

-

Controlled Nitration: Slowly add the nitrating agent in small portions over a 1-hour period. Causality: The slow addition mitigates the highly exothermic nature of the reaction, 1[1] to prevent poly-nitration or ring cleavage.

-

Reaction Maturation: Stir the mixture for an additional 2 hours at room temperature to drive the reaction to completion[1].

-

Quenching & Neutralization: Pour the reaction mixture into an excess of1[1]. Causality: The alkaline quench neutralizes the acid, halting the electrophilic attack and converting the protonated imidazole intermediate back to its free base form, which drastically decreases its aqueous solubility and forces it into the organic phase.

-

Extraction: Extract the aqueous phase with chloroform.1[1] to remove residual water that could interfere with crystallization.

-

Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product to yield pure 5-nitro-2-phenyl-1H-imidazole.

Figure 2: Step-by-step synthetic workflow for the nitration of 2-phenyl-1H-imidazole.

Biological Activity & Experimental Workflows

Evaluating the efficacy of 5-nitro-2-phenyl-1H-imidazole requires robust, self-validating phenotypic assays. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria

Rationale: This protocol establishes a self-validating system to measure the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Inoculum Preparation: Culture the target anaerobic strain in pre-reduced Brucella broth supplemented with hemin and vitamin K1 until the exponential growth phase is reached (OD600 ~ 0.5).

-

Compound Dilution: Prepare a two-fold serial dilution of 5-nitro-2-phenyl-1H-imidazole in DMSO. Causality: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced toxicity, which would yield false-positive antibacterial results.

-

Assay Assembly: In a 96-well microtiter plate, combine 100 µL of the bacterial suspension (adjusted to 5 × 10^5 CFU/mL) with 100 µL of the diluted compound.

-

Self-Validating Controls:

-

Positive Control:3[3]. This validates that the anaerobic reduction pathway (ferredoxin oxidoreductase) is active in the chosen bacterial strain.

-

Negative Control: 1% DMSO in broth. This validates that the solvent itself is non-toxic to the bacteria.

-

Sterility Control: Uninoculated broth to ensure no environmental contamination occurred during plate assembly.

-

-

Incubation: Incubate the plates in an anaerobic chamber (85% N2, 10% H2, 5% CO2) at 37°C for 48 hours.

-

Readout: Determine the MIC by visual inspection or by measuring absorbance at 600 nm. The MIC is the lowest concentration exhibiting no significant growth compared to the negative control.

Pharmacokinetics & Structural Modification

While 5-nitro-2-phenyl-1H-imidazole is an active pharmacophore, its physicochemical properties often require optimization for clinical viability. Alkylation at the N1 position (e.g.,1[1]) is a common structural modification.

Causality of Alkylation: Alkylating the N1 position prevents the annular tautomerization discussed in Section 2, permanently locking the nitro group in the 5-position. This structural rigidification significantly alters the molecule's lipophilicity, thereby enhancing cellular permeability and modifying its pharmacokinetic distribution profile during drug development.

References

- Title: CAS No.

- Source: nih.

- Source: google.

Sources

Methodological & Application

Application Note: Regioselective Nitration of 2-Phenyl-1H-imidazole

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and scientifically grounded protocol for the nitration of 2-phenyl-1H-imidazole.

The guide addresses the specific challenge of regioselectivity in a substrate containing two competing aromatic systems: the electron-rich (but acid-deactivated) imidazole ring and the phenyl substituent.

Executive Summary & Mechanistic Insight[1][2][3][4]

The nitration of 2-phenyl-1H-imidazole presents a classic problem in electrophilic aromatic substitution (SEAr): Competitive Ring Reactivity .

-

The Imidazole Ring: Under neutral conditions, imidazole is electron-rich. However, in the strong acidic media required for nitration (pH < 1), the N3 nitrogen protonates to form the imidazolium cation . This positive charge exerts a strong electron-withdrawing effect, significantly deactivating the imidazole ring toward electrophilic attack.

-

The Phenyl Ring: The phenyl group at the C2 position is attached to the electron-withdrawing imidazolium core. Consequently, the phenyl ring is also deactivated (though less so than the imidazole core in some contexts).

The Regioselectivity Pivot: Contrary to intuitive expectations that the "less deactivated" phenyl ring would react first, experimental evidence and patent literature indicate that under standard mixed-acid conditions (H₂SO₄/HNO₃) , the entering nitro group preferentially occupies the C4(5) position of the imidazole ring .

-

Primary Product: 4-Nitro-2-phenyl-1H-imidazole.

-

Secondary/Over-Nitration Product: Nitration on the phenyl ring (typically para-position) occurs as a secondary reaction if temperature or stoichiometry is uncontrolled, leading to 2-(4-nitrophenyl)-4-nitroimidazole.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediate and the divergence between the kinetic product (imidazole nitration) and side reactions.

Caption: Mechanistic pathway showing the protonation-deactivation barrier and the requirement for thermal activation to achieve C4-nitration.

Experimental Protocol

Reagents & Equipment[1][5][6][7]

-

Substrate: 2-Phenyl-1H-imidazole (98%+ purity).

-

Solvent/Catalyst: Sulfuric Acid (H₂SO₄), conc. (95-98%).

-

Nitrating Agent: Nitric Acid (HNO₃), fuming (90%+) or conc. (65-70%) depending on availability (adjust stoichiometry accordingly).

-

Quenching: Crushed ice, Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH).

-

Equipment: 3-neck round bottom flask, reflux condenser, internal thermometer, addition funnel, ice bath.

Stoichiometry & Conditions Table

| Component | Equiv. / Role | Critical Parameter |

| 2-Phenylimidazole | 1.0 equiv | Dry powder addition |

| H₂SO₄ (Conc.) | 3.0 - 5.0 vol (mL/g) | Solvent & Catalyst. Must be in excess. |

| HNO₃ (Conc.) | 1.1 - 1.5 equiv | Limit excess to prevent dinitration. |

| Temperature (Add) | 0°C - 20°C | Control exotherm during mixing. |

| Temperature (Rxn) | 80°C - 100°C | CRITICAL: Heat required to nitrate imidazolium. |

| Time | 1 - 3 Hours | Monitor via TLC/HPLC. |

Step-by-Step Procedure

Phase 1: Dissolution & Protonation (Exothermic)

-

Setup: Equip a 3-neck flask with a magnetic stir bar, internal thermometer, and addition funnel. Place in an ice/water bath.

-

Acid Charge: Add concentrated H₂SO₄ (approx. 3 mL per gram of substrate) to the flask. Cool to <10°C.[1][2]

-

Substrate Addition: Slowly add 2-phenylimidazole in small portions.

-

Note: The dissolution is exothermic due to the formation of the imidazolium sulfate salt. Maintain internal temperature <40°C to prevent premature charring.

-

Result: A clear to slightly yellow viscous solution.

-

Phase 2: Nitration (The "Mixed Acid" Step) [3][4]

-